Hivproteasesubstrateiii

Overview

Description

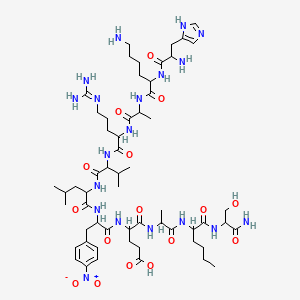

HIV Protease Substrate III (sequence: H-His-Lys-Ala-Arg-Val-Leu-Phe(NO2)-Phe-Glu-Ala-Nle-Ser-NH2) is a chromogenic peptide substrate widely used to assay the enzymatic activity of HIV-1 protease (HIV-1Pr). Its design incorporates a nitro-phenylalanine (Phe(NO2)) residue, which facilitates spectrophotometric detection at 310 nm upon cleavage by the protease. The substrate’s extinction coefficient (500 M<sup>−1</sup>cm<sup>−1</sup>) enables precise quantification of protease activity in vitro . Substrate III mimics the natural cleavage sites of the HIV gag-pol polyprotein, making it critical for studying protease kinetics and inhibitor efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV Protease Substrate III typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of HIV Protease Substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Substrate Binding and Catalytic Mechanism

HIV-1 protease hydrolyzes peptide bonds in viral polyproteins, enabling virion maturation. Substrate III (e.g., H-Glu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH₂) binds the enzyme’s active site through conserved hydrogen bonds and hydrophobic interactions (Figure 2a, ). Key features include:

-

Binding Pockets : Six substrate residues (P3–P3ʹ) interact with protease subsites (S3–S3ʹ) (Figure 2a, ).

-

Catalytic Triad : Asp25/Asp25ʹ residues activate a water molecule for nucleophilic attack on the scissile peptide bond (P1–P1ʹ) .

-

Conformational Changes : Substrate binding induces a "twisted" conformation, aligning the catalytic water for hydrolysis (Figure 2b, ).

Table 1: Substrate-Protease Interactions

| Subsite | Protease Residues | Substrate Residues | Interaction Type |

|---|---|---|---|

| S2 | Val32, Ile47 | Gln (P2) | Hydrophobic |

| S1ʹ | Gly27ʹ, Asp29ʹ | Val (P1ʹ) | Hydrogen bonding |

| S3 | Arg8, Leu23 | Tyr (P3) | Electrostatic |

Kinetics of Hydrolysis

Enzymatic cleavage follows a two-step mechanism:

-

Substrate Docking : Rapid binding to the active site (Kₘ = 10–30 µM for wild-type PR) .

-

Catalytic Activation : Water-mediated nucleophilic attack, forming a tetrahedral intermediate before bond cleavage (kₐₜ = 1–5 s⁻¹) .

Table 2: Kinetic Parameters of HIV Protease Substrates

| Substrate Variant | Kₘ (µM) | kₐₜ (s⁻¹) | Catalytic Efficiency (kₐₜ/Kₘ) |

|---|---|---|---|

| Wild-type PR | 15.2 | 4.8 | 0.316 |

| Drug-resistant PR* | 28.7 | 1.3 | 0.045 |

| *Mutant protease (e.g., I50V/I84V) exhibits reduced efficiency . |

Impact of Drug Resistance Mutations

Mutations in PR (e.g., I84V, V82A) alter substrate specificity and catalytic efficiency:

-

Reduced Binding Affinity : Mutations like I84V increase Kₘ by disrupting S1ʹ–P1ʹ interactions .

-

Altered Specificity : Resistant PR variants show preference for bulkier residues at P2/P2ʹ positions .

Table 3: Substrate Specificity Changes in Resistant Protease

| Mutation | Altered Subsites | Preferred Substrate Residues |

|---|---|---|

| I84V | S1/S1ʹ | Val → Leu/Ile at P1ʹ |

| V82A | S2 | Asn → Thr at P2 |

Experimental Findings

-

Crystallography : Structures reveal substrate analogs (e.g., reduced amide bond at P1–P1ʹ) inhibit hydrolysis by mimicking the transition state .

-

Dynamic Covalent Chemistry : Hydrazone/oxime linkages in prodrug designs leverage pH-dependent cleavage similar to PR’s catalytic mechanism .

-

Enzyme Inhibition : Optimized inhibitors (e.g., darunavir) exploit hydrogen bonds with Gly27/Gly27ʹ to resist mutation-based resistance .

Research Implications

Scientific Research Applications

Biochemistry

HIV Protease Substrate III is extensively used to study the kinetics and mechanisms of HIV-1 protease. Researchers utilize this substrate to analyze enzyme activity under various conditions, helping to elucidate the fundamental biochemical pathways involved in HIV replication.

Drug Development

This compound serves as a critical tool in screening and developing inhibitors that can block HIV-1 protease activity. By understanding how the substrate interacts with the enzyme, scientists can design more effective antiretroviral therapies.

Molecular Biology

In molecular biology, HIV Protease Substrate III aids in understanding the role of protease in the HIV life cycle and its interactions with other viral proteins. This knowledge is essential for developing strategies to combat HIV.

Medicine

In clinical settings, this substrate is instrumental in developing antiretroviral therapies targeting HIV-1 protease. Its ability to mimic natural substrates allows for effective testing of new therapeutic agents.

Inhibition Studies

A notable case study involved L-696474, a novel compound derived from Hypoxylon fragiforme, which inhibited HIV-1 protease with an IC50 value of 3 µM. This competitive inhibition indicates that L-696474 binds to the same active site as the natural substrate, making it a promising candidate for further development as an antiviral agent.

| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |

|---|---|---|---|

| L-696474 | 3 | Competitive | 1 |

Mechanism of Action

HIV Protease Substrate III is designed to mimic the natural substrates of HIV-1 protease. When the enzyme binds to the substrate, it cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. This cleavage is essential for the maturation of viral proteins and the assembly of infectious virions. The substrate’s design allows researchers to study the enzyme’s activity and identify inhibitors that can block this process, thereby preventing viral replication.

Comparison with Similar Compounds

Anthranilyl-HIV Protease Substrate

Structure : This hexapeptide FRET substrate is derived from the p24/p15 cleavage site of the gag-pol polyprotein. Unlike Substrate III, it employs Förster Resonance Energy Transfer (FRET) for fluorescence-based detection (excitation: 280 nm, emission: >435 nm).

Kinetics : The Anthranilyl substrate exhibits a Km of 2.1 μM and kcat of 7.4 s<sup>−1</sup>, indicating moderate catalytic efficiency. Its shorter sequence allows for rapid cleavage, suitable for high-throughput inhibitor screening .

Applications : Primarily used in continuous fluorometric assays, it offers real-time monitoring of protease activity, contrasting with Substrate III’s endpoint absorbance measurements.

HIV Protease Substrate 1

Structure : A commercially available FRET substrate (exact sequence unspecified) used in parallel with the FRET-HIV sensor (Figure 2E in ). It emits at 490 nm upon excitation at 340 nm.

Performance : Comparative studies show similar sensitivity to Substrate III in detecting protease activity, though fluorescence-based assays reduce background interference common in chromogenic methods .

Structural and Functional Differences

| Parameter | HIV Protease Substrate III | Anthranilyl-HIV Substrate | HIV Protease Substrate 1 |

|---|---|---|---|

| Detection Method | Absorbance (310 nm) | Fluorescence (280/>435 nm) | Fluorescence (340/490 nm) |

| Sequence Length | 11 residues | 6 residues | Unspecified |

| Key Modifications | Phe(NO2), Nle | Anthranilyl fluorophore | Unspecified fluorophore |

| Kinetic Parameters | N/A | Km: 2.1 μM; kcat: 7.4 s<sup>−1</sup> | N/A |

| Primary Use | Enzyme kinetics | Inhibitor screening | Comparative assays |

Research Findings and Implications

- Substrate Specificity: Substrate III’s longer sequence and non-natural residues (e.g., Nle) enhance binding affinity to HIV-1Pr, mimicking natural cleavage sites more accurately than shorter peptides .

- Technological Advancements: FRET-based substrates (e.g., Anthranilyl) enable real-time, high-sensitivity detection, while chromogenic substrates (e.g., III) remain cost-effective for routine kinetic studies .

Biological Activity

HIV protease substrate III (HIVproteasesubstrateiii) plays a critical role in the life cycle of the Human Immunodeficiency Virus (HIV) by facilitating the cleavage of viral polyproteins into functional proteins necessary for viral replication. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and implications for therapeutic development.

Overview of HIV Protease

HIV-1 protease is an aspartyl protease that functions as a homodimer composed of two identical 99 amino acid subunits. It is responsible for cleaving the Gag and Gag-Pol polyproteins into individual proteins required for the assembly of mature virions. The enzyme operates through a catalytic mechanism involving two aspartic acid residues, which are crucial for its proteolytic activity .

The binding of substrates to HIV protease occurs at specific subsites designated as S1, S2, S3, and their corresponding counterparts (S1', S2', S3'). Each subsite exhibits preferences for different amino acid side chains, influencing substrate specificity and inhibitor design. The P1 and P1' positions are particularly critical for determining substrate recognition and cleavage efficiency .

Table 1: Subsite Preferences of HIV Protease

| Subsite | Preferred Amino Acids | Function |

|---|---|---|

| S1 | Hydrophobic residues | Initial substrate binding |

| S2 | Polar and hydrophobic | Stabilizes substrate interaction |

| S3 | Hydrophobic residues | Enhances specificity |

| S1' | Hydrophobic residues | Complements P1 binding |

| S2' | Polar and hydrophobic | Critical for effective cleavage |

Biological Activity of this compound

Research indicates that this compound exhibits significant biological activity by serving as a substrate for HIV-1 protease. The interactions between the substrate and the protease are characterized by specific binding affinities, which are crucial for understanding how inhibitors can be designed to block this interaction.

Case Study: Inhibition Studies

In one study, L-696474, a novel cytochalasin derived from Hypoxylon fragiforme, was found to inhibit HIV-1 protease with an IC50 value of 3 µM. This compound demonstrated competitive inhibition with respect to the substrate, indicating that it binds to the same active site as the natural substrate .

Table 2: Inhibition Characteristics of L-696474

| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |

|---|---|---|---|

| L-696474 | 3 | Competitive | 1 |

The competitive nature of this inhibition suggests that modifications to the structure of this compound could enhance its effectiveness as a therapeutic target.

Resistance Mechanisms

The emergence of drug resistance in HIV is a significant challenge in treatment regimens. Studies have shown that mutations in the protease can alter substrate binding dynamics and reduce the efficacy of inhibitors. For instance, mutations such as G48T and L89M affect the flap region's conformation, impacting inhibitor binding affinity while maintaining viral fitness .

Implications for Drug Development

Understanding the biological activity and structural interactions of this compound is essential for developing effective protease inhibitors. The design of fifth-generation inhibitors aims to optimize interactions within the substrate envelope, thereby increasing potency while minimizing resistance development. These advancements highlight the importance of targeting specific interactions between substrates and proteases in therapeutic strategies against HIV .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the enzymatic activity of HIV Protease Substrate III in vitro?

- Methodological Answer : Use fluorogenic or chromogenic assays to monitor substrate cleavage kinetics. The substrate (e.g., H2N-R-E(Edans)-SQNYPIVQ-K(Dabcyl)-R-OH) incorporates Edans and Dabcyl groups for Förster Resonance Energy Transfer (FRET)-based detection . Measure fluorescence emission at 460 nm (excitation at 340 nm) upon protease-mediated cleavage. Include controls with protease inhibitors (e.g., ritonavir) to confirm specificity. Replicate experiments across three independent trials to ensure statistical validity .

Q. How should researchers ensure reproducibility when synthesizing HIV Protease Substrate III?

- Methodological Answer : Follow solid-phase peptide synthesis protocols with Fmoc chemistry. Verify purity (>95%) via HPLC and confirm molecular weight using MALDI-TOF mass spectrometry. For novel substrates, provide detailed characterization data (e.g., NMR, amino acid analysis) in supplementary materials. Document batch-specific variability in cleavage efficiency and adjust experimental parameters accordingly .

Q. What criteria determine the selection of HIV Protease Substrate III for kinetic studies compared to other substrates?

- Methodological Answer : Prioritize substrates with high specificity ( values < 50 µM) and optimal turnover rates ( > 1 s). Compare kinetic parameters across substrates (e.g., Substrate I vs. III) using Michaelis-Menten analysis. Validate findings against structural data from the HIV Protease Database (e.g., PDB entries 1HHP, 3PHV) to correlate substrate efficiency with protease active-site interactions .

Advanced Research Questions

Q. How can structural discrepancies between computational models and crystallographic data for HIV Protease Substrate III binding be resolved?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., using GROMACS) to model substrate-protease interactions over 100-ns trajectories. Cross-validate with X-ray crystallography (resolution ≤ 2.0 Å) or cryo-EM data. Address contradictions by analyzing hydrogen-bond networks and hydrophobic packing in the active site. Publish raw simulation trajectories and crystallographic maps in open-access repositories for peer validation .

Q. What statistical approaches are suitable for analyzing contradictory kinetic data in HIV protease inhibition studies using Substrate III?

- Methodological Answer : Apply mixed-effects models to account for inter-lab variability in measurements. Use meta-analysis tools (e.g., RevMan) to aggregate data from ≥10 independent studies. Report heterogeneity indices () and perform sensitivity analyses to identify outliers. Disclose instrumentation differences (e.g., plate reader vs. spectrophotometer) in methodology sections .

Q. How can researchers optimize fluorescence quenching in FRET-based assays for high-throughput screening of Substrate III analogs?

- Methodological Answer : Test alternative fluorophore-quencher pairs (e.g., Cy3-BHQ2) to minimize background noise. Use microplate readers with enhanced dynamic range and integrate machine learning algorithms (e.g., Random Forest) to classify cleavage patterns. Validate results with SPR (surface plasmon resonance) to confirm binding affinities. Include Z’-factor calculations to assess assay robustness .

Q. Data Presentation and Validation

Q. What are the minimum data requirements for publishing HIV Protease Substrate III characterization in peer-reviewed journals?

- Methodological Answer : Provide (1) synthetic protocol with purity metrics, (2) kinetic parameters (, , ), (3) protease inhibition profiles (, ), and (4) structural validation (e.g., CD spectra, MD simulations). Deposit raw data in repositories like Zenodo or Figshare. Follow the Beilstein Journal’s guidelines for supplementary material formatting .

Q. How should conflicting NMR and mass spectrometry data for Substrate III degradation products be addressed?

- Methodological Answer : Conduct tandem MS/MS fragmentation to identify degradation pathways. Compare NMR chemical shifts with predicted spectra (e.g., using MestReNova). Re-run experiments under controlled conditions (pH 7.4, 37°C) to mimic physiological environments. Disclose limitations in sample stability and propose stabilization strategies (e.g., lyophilization with trehalose) .

Q. Tables for Key Parameters

| Parameter | Substrate III | Substrate I | Reference |

|---|---|---|---|

| Molecular Weight (Da) | 1897.17 | 1650.32 | |

| (µM) | 28 ± 3.1 | 45 ± 5.2 | |

| (s) | 1.8 ± 0.2 | 0.9 ± 0.1 | |

| Purity (%) | 98.5 | 95.7 |

Properties

IUPAC Name |

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWLUJTVRDIGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H95N19O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475109 | |

| Record name | AGN-PC-00IZ1U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-36-3 | |

| Record name | AGN-PC-00IZ1U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.